3-Bromo-4-(tert-pentyl)benzoic acid
CAS No.: 1131594-07-4
Cat. No.: VC15916120
Molecular Formula: C12H15BrO2
Molecular Weight: 271.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1131594-07-4 |
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Molecular Formula | C12H15BrO2 |
Molecular Weight | 271.15 g/mol |
IUPAC Name | 3-bromo-4-(2-methylbutan-2-yl)benzoic acid |
Standard InChI | InChI=1S/C12H15BrO2/c1-4-12(2,3)9-6-5-8(11(14)15)7-10(9)13/h5-7H,4H2,1-3H3,(H,14,15) |
Standard InChI Key | KPSYSWOTOXJBJE-UHFFFAOYSA-N |
Canonical SMILES | CCC(C)(C)C1=C(C=C(C=C1)C(=O)O)Br |
Introduction
3-Bromo-4-(tert-pentyl)benzoic acid is an aromatic compound characterized by the presence of a bromine atom and a tert-pentyl group attached to a benzoic acid framework. Its molecular formula is C12H15BrO2, and it has a molecular weight of approximately 271.15 g/mol . This compound is notable for its unique structure, which combines both halogen and branched alkyl functionalities, making it of interest in various chemical applications.
Synthesis and Preparation
The synthesis of 3-Bromo-4-(tert-pentyl)benzoic acid typically involves multi-step organic reactions. While specific synthesis details are not widely documented in the provided sources, it generally involves the introduction of a bromine atom and a tert-pentyl group onto a benzoic acid backbone through various organic transformations.
Potential Applications
3-Bromo-4-(tert-pentyl)benzoic acid could have potential applications in several fields due to its unique structure:
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Pharmaceuticals: Its halogenated and alkylated structure might be useful in drug design, particularly in the development of compounds with specific biological activities.
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Materials Science: The compound's chemical properties could be exploited in the synthesis of polymers or other materials with tailored properties.
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Biological Studies: It might serve as a probe or reagent in biochemical assays due to its ability to interact with biological molecules.
Comparison with Similar Compounds
Compound Name | CAS Number | Unique Features |
---|---|---|
3-Bromo-4-(tert-butyl)benzoic acid | 38473-89-1 | Contains a tert-butyl group; lower molecular weight. |
2-Bromo-4-(tert-butyl)benzoic acid | 6332-96-3 | Different position of bromine; potential for different reactivity. |
4-Bromo-1-naphthalenecarboxylic acid | 16650-55-8 | Naphthalene backbone; different physical properties. |
3-Bromo-4-methylbenzoic acid | 6200-23-5 | Contains a methyl group instead of tert-pentyl; simpler structure. |
These comparisons highlight the uniqueness of 3-Bromo-4-(tert-pentyl)benzoic acid due to its branched alkyl chain and specific bromination position, which may influence its chemical behavior and potential applications differently from its analogs.
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